

Isoamyl propionate CAS number and molecular formula

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Compound of Interest

Compound Name: *Isoamyl propionate*

Cat. No.: *B085461*

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An In-depth Technical Guide to Isoamyl Propionate

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **isoamyl propionate**, a significant ester in both industrial and research settings. This document outlines its fundamental chemical and physical properties, spectroscopic data, safety and handling protocols, and detailed experimental procedures. The information is curated to support applications in chemical synthesis, biotechnology, and pharmaceutical sciences.

Chemical Identity and Properties

Isoamyl propionate, also known as isopentyl propanoate, is an organic ester characterized by its distinct fruity aroma, often likened to apricot or pineapple.^{[1][2]} Its fundamental identifiers and properties are summarized below.

Table 1: Chemical Identifiers and Nomenclature for **Isoamyl Propionate**

Identifier	Value
CAS Number	105-68-0[3][4]
Molecular Formula	C ₈ H ₁₆ O ₂ [3][4]
IUPAC Name	3-methylbutyl propanoate
Synonyms	Isopentyl propionate, 3-Methyl-1-butyl propanoate, Propionic acid isoamyl ester[3][4]
FEMA Number	2082[5]
EC Number	203-322-1

Table 2: Physicochemical Properties of **Isoamyl Propionate**

Property	Value
Molecular Weight	144.21 g/mol [4]
Appearance	Colorless liquid[6]
Odor	Fruity, apricot, pineapple-like[1][2]
Density	0.871 g/cm ³ at 25 °C
Boiling Point	156-161 °C[3]
Melting Point	-73 °C
Flash Point	48 °C (closed cup)[7]
Vapor Pressure	2.356 mmHg @ 25.00 °C (estimated)[1]
Solubility	Soluble in ethanol and most fixed oils. Insoluble in glycerol and propylene glycol. Slightly soluble in water.[1][5][8]
Refractive Index	n _{20/D} 1.406 (lit.)

Spectroscopic Data

Spectroscopic analysis is critical for the identification and quantification of **isoamyl propionate**. Key spectral data are provided below for reference in analytical applications.

Table 3: Key Spectroscopic Data for **Isoamyl Propionate**

Spectroscopic Technique	Key Peaks/Signals
GC-MS (EI)	Top 5 m/z peaks: 57 (100%), 70 (69.5%), 41 (44.7%), 55 (40.7%), 43 (34.0%)
¹ H NMR	Data available, characteristic shifts for ester functional group and alkyl chains.
¹³ C NMR	Data available, distinct signals for carbonyl carbon and aliphatic carbons.
IR Spectroscopy	Characteristic strong C=O stretch for the ester group (~1735-1750 cm ⁻¹), and C-O stretches.

Applications in Research and Development

Isoamyl propionate's utility extends across several scientific disciplines due to its favorable properties.

- **Flavor and Fragrance Industry:** It is extensively used as a flavoring agent in food products and as a fragrance component in cosmetics and perfumes.[3]
- **Solvent Applications:** Its properties make it an effective solvent in various industrial processes, including the formulation of coatings and adhesives.[3][4]
- **Biotechnology:** In biotechnological applications, it is explored for use in the extraction of natural products, where its solvent characteristics can improve yield and purity.[4]
- **Pharmaceutical Sciences:** **Isoamyl propionate** is utilized as an excipient in some drug formulations. Its role can be to aid in the solubilization and stabilization of active pharmaceutical ingredients (APIs), potentially enhancing bioavailability.[3][4]
- **Organic Synthesis:** In a laboratory setting, it serves as a reagent and a reactant in the synthesis of more complex organic molecules.[4]

Experimental Protocols

Synthesis of Isoamyl Propionate via Fischer Esterification

This protocol details a standard laboratory procedure for the synthesis of **isoamyl propionate**.

Reaction Scheme:

Propionic Acid + 3-Methyl-1-butanol \rightleftharpoons **Isoamyl Propionate** + Water (acid-catalyzed)

Materials:

- Propionic acid
- 3-Methyl-1-butanol (Isoamyl alcohol)
- Concentrated sulfuric acid (catalyst)
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous calcium chloride
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Heating mantle

Procedure:

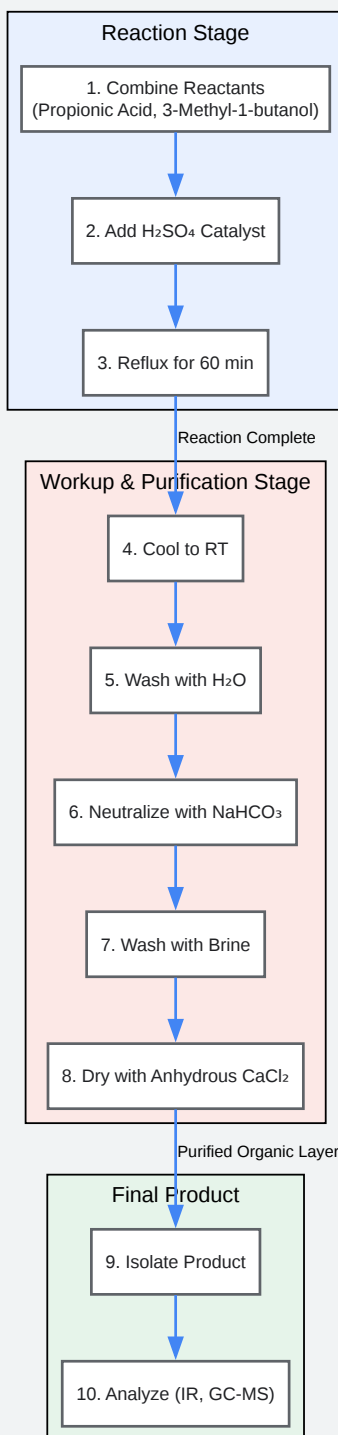
- **Reaction Setup:** In a round-bottom flask, combine 13 mmol of propionic acid and 11 mmol of 3-methyl-1-butanol.

- **Catalysis:** Carefully add 4-5 drops of concentrated sulfuric acid to the flask. Swirl gently to mix the reactants.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for approximately 45-60 minutes.
- **Cooling:** After the reflux period, remove the flask from the heat source and allow it to cool to room temperature.
- **Workup - Water Wash:** Transfer the cooled reaction mixture to a separatory funnel. Add 10 mL of deionized water, shake the funnel, and allow the layers to separate. Remove and discard the lower aqueous layer.
- **Workup - Bicarbonate Wash:** Add 10 mL of 5% sodium bicarbonate solution to the separatory funnel to neutralize any remaining acid. Stopper and shake, venting frequently to release any evolved CO₂ gas. Allow the layers to separate and discard the aqueous layer. Repeat this wash.
- **Workup - Brine Wash:** Wash the organic layer with 10 mL of saturated sodium chloride solution to remove residual water and water-soluble impurities. Discard the aqueous layer.
- **Drying:** Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous calcium chloride to dry the ester. Let it stand for 5-10 minutes.
- **Isolation:** Decant or filter the dried liquid into a pre-weighed vial to obtain the final product, **isoamyl propionate**.
- **Analysis:** Determine the percentage yield and confirm the product's identity and purity using analytical techniques such as IR spectroscopy or GC-MS.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of **isoamyl propionate** as described in the experimental protocol.

Workflow for Isoamyl Propionate Synthesis

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References

- 1. isoamyl propionate, 105-68-0 [thegoodscentscompany.com]
- 2. Isoamyl Propionate Manufacturer and Exporter [nimblearomatic.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Isoamyl propionate | C₈H₁₆O₂ | CID 7772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Isoamyl propionate - Safety Data Sheet [chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
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